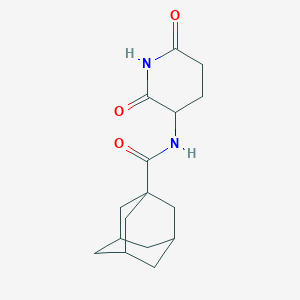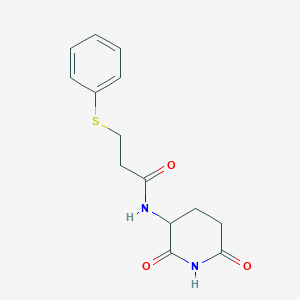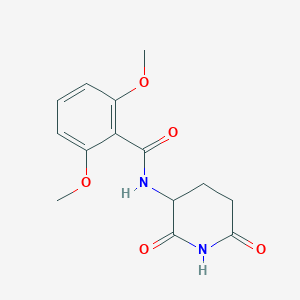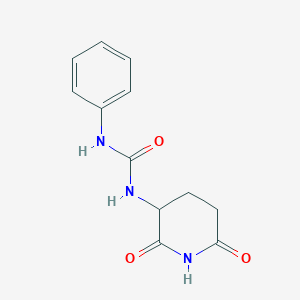
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DPU-4 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other inhibitors. In
Mechanism of Action
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea works by inhibiting the activity of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the breakdown of prostaglandins, which are important signaling molecules involved in inflammation and other physiological processes. By inhibiting 15-PGDH, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea increases the levels of prostaglandins, which can have a variety of effects on cells, including inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been shown to have anti-inflammatory effects, which may be beneficial in treating diseases such as arthritis. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its specificity for 15-PGDH, which sets it apart from other inhibitors that may have off-target effects. However, one limitation of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has poor solubility in water, which may make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea. One area of interest is the potential use of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent analogs of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea that may be more effective in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea and its potential use in treating other diseases beyond cancer.
Synthesis Methods
The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea involves a multi-step process that begins with the reaction of 3-phenylurea with 2,6-dioxopiperidine. The resulting compound is then subjected to several additional reactions to yield the final product. The synthesis method has been optimized and can be scaled up for larger quantities.
Scientific Research Applications
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and HIV.
properties
IUPAC Name |
1-(2,6-dioxopiperidin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-10-7-6-9(11(17)15-10)14-12(18)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRGNZXYMDTHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

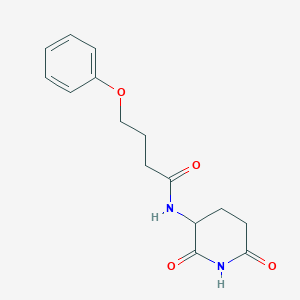

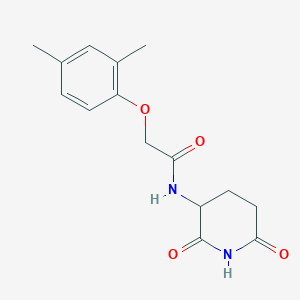
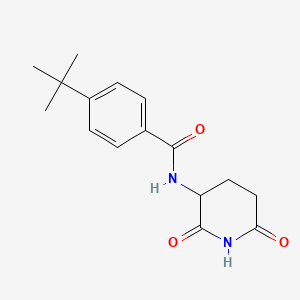
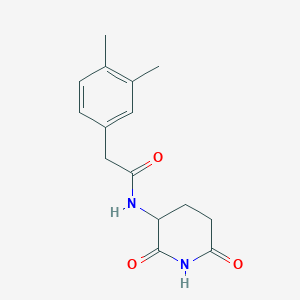


![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)
